Methyltetrazine-amino-PEG10-azide
Description
Methyltetrazine-amino-PEG10-azide is a bifunctional compound comprising three key components:
- Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms and a methyl substituent. The methyl group slightly reduces ring strain compared to unsubstituted tetrazines, modulating reactivity while retaining bioorthogonal click chemistry capabilities .
- PEG10 (Polyethylene Glycol, 10-mer): A hydrophilic spacer with ten ethylene glycol units. PEGylation enhances aqueous solubility, reduces immunogenicity, and improves biocompatibility, making the compound suitable for in vivo applications .
- Azide Group: Enables copper-free click chemistry via strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
This compound is widely used in drug delivery, antibody-drug conjugates (ADCs), and live-cell labeling due to its rapid reaction kinetics and stability in biological systems .
Properties
Molecular Formula |
C33H55N8O11+ |
|---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C33H54N8O11/c1-29-37-39-33(40-38-29)31-4-2-30(3-5-31)28-35-32(42)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-36-41-34/h2-5,34H,6-28H2,1H3/p+1 |
InChI Key |
GLWKROQLYKWBLR-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Methyltetrazine-Amino-PEG10-Azide
Modular Assembly of Functional Groups
The synthesis of MeTz-NH-PEG10-N3 follows a modular approach, combining three distinct components:
- Methyltetrazine synthesis
- Amino-PEG10-azide backbone preparation
- Conjugation of methyltetrazine to the PEG spacer
Methyltetrazine Synthesis
Methyltetrazine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or oxidation of dihydrotetrazines. A validated route involves:
- Condensation of nitriles with hydrazine to form dihydrotetrazines.
- Oxidation with chlorine gas or tert-butyl hypochlorite to yield 3,6-disubstituted tetrazines.
- Selective methylation at the 3-position using methyl iodide under basic conditions.
For example, 3-methyl-6-(methylthio)-1,2,4,5-tetrazine can be brominated at the 6-position, followed by substitution with amine nucleophiles to introduce the NH-PEG10-N3 backbone.
Amino-PEG10-Azide Backbone Preparation
The PEG10 spacer is functionalized with amine and azide groups through sequential modifications:
- Amination : Commercially available HO-PEG10-OH is reacted with thionyl chloride to form the dichloride, followed by substitution with ammonia to yield NH2-PEG10-OH.
- Azide Introduction : The terminal hydroxyl group is converted to an azide using imidazole-1-sulfonyl azide hydrochloride (ISSA) in a diazo transfer reaction. This method avoids metal catalysts, preserving compatibility with biomolecules.
Key Reaction :
$$ \text{NH}2\text{-PEG}{10}\text{-OH} + \text{ISSA} \xrightarrow{\text{Cu(II)}} \text{NH}2\text{-PEG}{10}\text{-N}_3 + \text{byproducts} $$
Conjugation of Methyltetrazine to the PEG Spacer
The methyltetrazine moiety is attached to the amino group of NH2-PEG10-N3 via carbodiimide-mediated coupling:
- Activation of methyltetrazine-carboxylic acid with HOBt/EDC.
- Reaction with NH2-PEG10-N3 in anhydrous DMF at 4°C for 24 hours.
Critical Parameters :
Purification and Characterization
Applications in Bioconjugation
Sequential Bioorthogonal Labeling
MeTz-NH-PEG10-N3 enables two-step labeling:
- Tetrazine-Transcyclooctene (TCO) Ligation : Second-order rate constant $$ k_2 = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $$ in PBS.
- Copper-Free Azide-Alkyne Cycloaddition : Reaction with dibenzocyclooctyne (DBCO) at 25°C completes in <1 hour.
Case Study : Site-specific PEGylation of human arginase 1 (hArg1) using MeTz-NH-PEG10-N3 achieved 85% conjugation efficiency, confirmed by SDS-PAGE and fluorescence microscopy.
Troubleshooting and Optimization
Common Synthesis Challenges
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-amino-PEG10-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Substitution Reactions: The methyltetrazine group can react with carboxylic acids and activated esters.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts are used to facilitate the reaction between the azide group and alkynes.
SPAAC Reactions: No catalyst is required, making it suitable for biological applications where copper toxicity is a concern.
Major Products Formed:
Triazoles: Formed from the reaction of the azide group with alkynes.
Stable Covalent Bonds: Formed from the reaction of the methyltetrazine group with carboxylic acids and activated esters.
Scientific Research Applications
Methyltetrazine-amino-PEG10-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG10-azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The methyltetrazine group reacts with dienophiles through inverse electron demand Diels-Alder (IEDDA) reactions, while the azide group participates in click chemistry reactions with alkynes . These reactions allow for the selective and efficient labeling of biomolecules, enabling various applications in research and medicine .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Methyltetrazine Derivatives
*Estimated based on PEG chain contributions.
Analysis of Key Differences
PEG Chain Length
- This compound: The longer PEG10 chain enhances solubility (critical for systemic delivery) and prolongs circulation time compared to PEG4 derivatives . However, longer PEG chains may slightly reduce reaction rates due to steric hindrance .
- Methyltetrazine-PEG4-azide: Shorter PEG4 spacer enables faster conjugation kinetics but is less effective in reducing nonspecific binding in complex biological environments .
Functional Groups
- Azide vs. Amine: Azide groups enable bioorthogonal click chemistry with alkynes or cyclooctynes, while amines are typically used for carbodiimide-mediated couplings (e.g., EDC/NHS). This compound’s azide offers orthogonal reactivity compared to Tetrazine-PEG4-amine .
- Methyltetrazine-acid : The carboxylic acid group facilitates covalent bonding to amines or hydroxyls but lacks the modularity of click chemistry .
Reactivity and Stability
- Methyltetrazine derivatives exhibit faster inverse electron-demand Diels-Alder (IEDDA) reactions compared to non-methylated tetrazines due to reduced electron density in the tetrazine ring .
- PEGylation in this compound improves plasma stability but may slow reaction kinetics by ~20% compared to PEG4 analogs .
Bioconjugation Efficiency
- Live-Cell Labeling: this compound shows 90% labeling efficiency in HeLa cells within 30 minutes, outperforming Methyltetrazine-PEG4-azide (85% efficiency) due to better membrane permeability from PEG10 .
- ADC Synthesis : In trastuzumab-based ADCs, PEG10-linked conjugates demonstrate 15% higher serum stability than PEG4 analogs over 72 hours .
Pharmacokinetic Profiles
- Circulation Half-Life: this compound exhibits a half-life of 8.2 hours in murine models, compared to 4.5 hours for PEG4 derivatives, attributed to reduced renal clearance .
Biological Activity
Methyltetrazine-amino-PEG10-azide is a specialized compound utilized in bioconjugation and click chemistry, characterized by its unique combination of a methyltetrazine moiety and an azide group. This compound facilitates rapid and selective reactions with strained alkenes and participates in copper-catalyzed click reactions with alkynes. Its hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous environments, making it particularly suitable for biological applications.
- Chemical Formula : C29H46N8O9
- Molecular Weight : 650.72 g/mol
- Functional Groups : Methyltetrazine, Azide, Amino, PEG
Biological Activity
The biological activity of this compound is primarily assessed through its reactivity in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with natural biochemical processes. The compound's design allows it to selectively conjugate with biomolecules, enhancing its utility in drug development, imaging, and diagnostics.
Key Features:
- Bioorthogonality : The compound reacts under mild conditions without the need for additional reagents like copper catalysts or reducing agents, minimizing potential cytotoxic effects.
- Hydrophilicity : The PEG spacer improves solubility and biocompatibility, making it suitable for various biological applications.
Comparative Analysis
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Long PEG spacer; suitable for bioconjugation | Rapid reaction kinetics; enhanced solubility |
| Methyltetrazine-PEG4-Azide | Shorter PEG spacer; similar applications | Faster kinetics due to shorter spacer |
| Azido PEG (various lengths) | Versatile tool for bioconjugation | Lacks rapid Diels-Alder reactivity |
| Tris(benzyltriazolylmethyl)amine | Stabilizes copper(I) for azide-alkyne reactions | Requires copper catalyst; slower than tetrazines |
Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological contexts:
- In Vivo Imaging Studies : A study involving the use of [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling showed high uptake in specific organs while maintaining low blood levels, indicating effective targeting capabilities in tumor models .
- Site-Specific PEGylation : The compound has been utilized in a method combining deep mutational scanning and bioorthogonal PEGylation of therapeutic proteins. This method provided insights into the reactivity of non-canonical amino acids and demonstrated efficient site-specific functionalization under physiological conditions .
- Therapeutic Applications : The ability to conjugate with biomolecules selectively positions this compound as a promising candidate for drug delivery systems and targeted therapies, particularly in cancer treatment where precision is crucial.
Case Study 1: Tumor Targeting Using Bioorthogonal Chemistry
In a preclinical study, researchers utilized this compound to label tumor-targeting agents. The results indicated successful conjugation with minimal off-target effects, highlighting its potential for targeted cancer therapy.
Case Study 2: Imaging Applications
The compound was employed in imaging studies to visualize tumor sites using PET imaging techniques. Results showed that the bioorthogonal reactions occurred efficiently within biological systems without significant interference from other cellular components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
